Product packaging for 7-Bromobenzo[b]thiophene(Cat. No.:CAS No. 1423-61-6)

7-Bromobenzo[b]thiophene

Cat. No.: B074336
CAS No.: 1423-61-6
M. Wt: 213.1 g/mol
InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry

In the realm of modern organic synthesis, 7-bromobenzo[b]thiophene is recognized for its utility as a foundational building block. chemimpex.com The presence of the benzo[b]thiophene core, a significant heterocyclic motif, combined with the reactive bromine substituent, provides a versatile platform for constructing more complex chemical structures. cymitquimica.com This compound and its derivatives are integral to the synthesis of a wide array of organic molecules, underscoring their importance in the field of heterocyclic chemistry. researchgate.netccspublishing.org.cn The benzo[b]thiophene framework itself is a key feature in numerous natural and synthetic compounds, making its halogenated derivatives like the 7-bromo version particularly valuable for synthetic chemists. researchgate.netdntb.gov.ua

The reactivity of the bromine atom allows for a variety of chemical transformations, making it an essential intermediate. chemimpex.com It is particularly noted for its participation in cross-coupling reactions, which are fundamental processes in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemimpex.comchemimpex.com

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The primary role of this compound in synthetic chemistry is as a versatile intermediate. chemimpex.com The bromine atom on the benzo[b]thiophene scaffold is readily displaced or engaged in coupling reactions, providing a gateway to a diverse range of substituted derivatives. smolecule.com

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net In these reactions, the bromine atom can be coupled with various organoboron compounds (like boronic acids or their esters) to form new carbon-carbon bonds. researchgate.netthieme-connect.com This strategy has been successfully employed to synthesize complex biaryl and heteroaryl structures. researchgate.netmdpi.com For instance, researchers have used Suzuki coupling reactions with this compound derivatives to create sophisticated molecules like bibenzothiophenes, which are promising scaffolds for further chemical exploration. thieme-connect.com

The one-pot palladium-catalyzed borylation followed by Suzuki coupling (BSC) is another advanced synthetic method where bromobenzo[b]thiophenes are used. uminho.ptresearchgate.net This allows for the efficient creation of complex molecules, such as benzo[b]thienyldehydroamino acids, from simple starting materials in a single reaction vessel. mdpi.comresearchgate.net These reactions demonstrate the compound's utility in building intricate molecular frameworks that are otherwise challenging to access. thieme-connect.com

Examples of Reactions Involving this compound Derivatives
Reaction TypeReactantsProduct TypeSignificance
Suzuki-Miyaura CouplingThis compound derivative, Boronic acid/esterBiaryl or Heteroaryl compoundsForms new C-C bonds to create complex molecular architectures. researchgate.net
Borylation/Suzuki Coupling (BSC)Bromobenzo[b]thiophene, Pinacolborane, β-bromodehydroamino acidBenzo[b]thienyldehydroamino acidsEfficient one-pot synthesis of complex amino acid derivatives. mdpi.comresearchgate.net
Nucleophilic SubstitutionThis compound derivative, Nucleophile (e.g., amine, thiol)Substituted benzo[b]thiophenesIntroduces a variety of functional groups onto the core structure. smolecule.com

Applications in Advanced Materials Science and Organic Electronics

The unique electronic properties stemming from the conjugated π-system of the fused benzene (B151609) and thiophene (B33073) rings make this compound and its derivatives valuable in materials science. chemimpex.comcymitquimica.com These compounds serve as essential building blocks for organic semiconductors. chemimpex.combohrium.com Organic semiconductors are critical components in the development of next-generation electronic devices that are lightweight and flexible. chemimpex.com

Derivatives of benzo[b]thiophene are actively being investigated for their use in:

Organic Field-Effect Transistors (OFETs) : These are key components of flexible circuits and displays. Solution-processable benzo[b]thiophene derivatives have been synthesized and shown to exhibit p-channel activity in OFETs, demonstrating their potential for creating semiconductor layers through cost-effective methods. bohrium.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs) : The structural and electronic properties of these compounds make them suitable for use in the emissive layers of OLEDs, which are used in modern displays and lighting. chemimpex.comchemimpex.com

Research has focused on synthesizing novel benzo[b]thiophene derivatives and studying how modifications to the molecular structure, such as the position of substituents, affect the material's electrical performance, like charge carrier mobility and current on/off ratios. bohrium.com The ability to tune these properties through synthetic chemistry makes this compound a key intermediate in the rational design of new organic electronic materials. cymitquimica.comdntb.gov.ua

Applications of Benzo[b]thiophene Derivatives in Materials Science
Application AreaDeviceRole of Benzo[b]thiophene DerivativeKey Finding/Property
Organic ElectronicsOrganic Field-Effect Transistors (OFETs)Active semiconductor layerSolution-processable derivatives show p-channel activity with high charge mobility. bohrium.comresearchgate.net
Organic ElectronicsOrganic Light-Emitting Diodes (OLEDs)Building block for emissive materialsContributes to the development of efficient and flexible display technologies. chemimpex.comchemimpex.com
Advanced MaterialsOrganic SemiconductorsPrecursor/Building blockThe conjugated system provides desirable electronic and optical properties. chemimpex.comdntb.gov.ua

Relevance in Pharmaceutical Development and Medicinal Chemistry

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds and approved drugs. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of new potential therapeutic agents. chemimpex.comchemimpex.com Its ability to undergo various chemical modifications allows medicinal chemists to create libraries of related compounds to explore structure-activity relationships (SAR). nih.gov

Derivatives of benzo[b]thiophene have been investigated for a wide spectrum of pharmacological activities, including:

Anticancer Activity : Certain benzo[b]thiophene derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism that leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial and fungal strains. dntb.gov.uasmolecule.comresearchgate.net

Enzyme Inhibition : Modified benzo[b]thiophenes have been studied as kinase inhibitors, which are important targets in cancer therapy and other diseases.

For example, this compound-2-carboxylic acid and its esters are used as intermediates in the synthesis of compounds with potential antiproliferative and anti-inflammatory properties. The synthesis of molecules like Raloxifene, an estrogen receptor modulator, involves intermediates derived from brominated benzo[b]thiophenes, highlighting the industrial relevance of this class of compounds. researchgate.net The versatility of this compound makes it a cornerstone for the discovery and development of new bioactive molecules. chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6

Properties

IUPAC Name

7-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICDPBEDNMHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476429
Record name 7-bromobenzo[b]thiophene
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Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423-61-6
Record name 7-bromobenzo[b]thiophene
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Record name 7-Bromobenzo[b]thiophene
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Chemical Reactivity and Functional Group Transformations of 7 Bromobenzo B Thiophene

Cross-Coupling Reactions Facilitated by the Bromine Moiety

The carbon-bromine bond at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orgnobelprize.org These reactions are fundamental in constructing more complex molecular architectures from the benzo[b]thiophene scaffold. rsc.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. mychemblog.comtcichemicals.comlibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. nobelprize.orgtcichemicals.com 7-Bromobenzo[b]thiophene serves as an effective electrophile in these transformations. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mychemblog.comlibretexts.orgmdpi.com For instance, 6-bromobenzo[b]thiophene (B96252), a related isomer, readily undergoes Suzuki-Miyaura coupling with various boronic acids to form biaryl compounds. Similarly, researchers have applied tandem borylation/Suzuki coupling reactions to bromobenzo[b]thiophenes to synthesize precursors for thienocarbazoles in good to high yields.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Electrophile Nucleophile (Organoboron) Catalyst System Base Product Type
This compound Derivative Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 7-Phenylbenzo[b]thiophene Derivative
6-Bromobenzo[b]thiophene Arylboronic acids PdCl₂(dppf)·CH₂Cl₂ K₃PO₄ 6-Arylbenzo[b]thiophene
Brominated Benzo[b]thiophene Pinacolborane (for borylation) then Aryl Halide Pd(OAc)₂ / 2-(dicyclohexylphosphino)biphenyl Ba(OH)₂·8H₂O Biaryl precursor

The Sonogashira coupling reaction is a cornerstone method for the synthesis of aryl alkynes and conjugated enynes, involving the coupling of a vinyl or aryl halide with a terminal alkyne. gold-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. gold-chemistry.orgresearchgate.net This methodology has been effectively used to couple bromo-isomers like 6-bromobenzo[b]thiophene with various alkynes, leading to the formation of derivatives with potential biological activities. The versatility of this reaction allows for the introduction of diverse alkyne-containing moieties onto the benzo[b]thiophene core. While traditional methods often require a copper co-catalyst, copper-free protocols have also been developed, sometimes utilizing additives like tetra-n-butylammonium fluoride (B91410) (TBAF) as a base. gold-chemistry.orgrsc.org

Table 2: Representative Sonogashira Coupling Reaction

Electrophile Nucleophile (Alkyne) Catalyst System Base Product Type
This compound Terminal Alkyne (e.g., Phenylacetylene) PdCl₂(PPh₃)₂ / CuI Amine (e.g., Et₃N) 7-(Alkynyl)benzo[b]thiophene
Aryl Iodide (general) Phenylacetylene Pd-Schiff Base Complex K₂CO₃ Diaryl Alkyne

Beyond the Suzuki and Sonogashira reactions, palladium catalysts facilitate a broad spectrum of other C-C and C-N bond-forming reactions. rsc.orgnobelprize.org These methods are pivotal in the synthesis of pharmaceuticals and other functional materials. rsc.org For example, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. Using specific palladium catalysts and ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), bromo-derivatives of benzo[b]thiophene can be coupled with amines like aniline (B41778) or morpholine (B109124) to yield the corresponding N-aryl derivatives. researchgate.net Furthermore, palladium-catalyzed decarboxylative Heck-type reactions have been developed for the regioselective alkenylation of benzo[b]thiophene-2-carboxylic acids, demonstrating another route to C-C bond formation. rsc.org

Nucleophilic Substitution Reactions

The bromine atom on the benzo[b]thiophene ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common than cross-coupling unless the ring is activated by strongly electron-withdrawing groups. cdnsciencepub.com For example, in the related compound 4,7-dibromobenzo[d] cdnsciencepub.comresearchgate.netthiadiazole, one bromine atom can be selectively displaced by a nucleophile like morpholine. researchgate.net Similarly, the bromine atom in methyl this compound-2-carboxylate can be substituted by other functional groups through nucleophilic substitution. The reactivity in SNAr reactions is enhanced by the presence of activating groups that can stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net

Derivatization of Functional Groups on Benzo[b]thiophene Core (e.g., Carboxylic Acid Esterification)

When additional functional groups are present on the this compound scaffold, they can be chemically modified. A common example is the derivatization of a carboxylic acid group. For instance, this compound-2-carboxylic acid can be converted into its corresponding methyl ester, methyl this compound-2-carboxylate, through esterification with methanol, typically catalyzed by a strong acid. Conversely, this ester group can be hydrolyzed back to the carboxylic acid using a base like sodium hydroxide. rsc.org The ester can also be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride. These transformations highlight the ability to selectively manipulate one functional group while leaving the C-Br bond intact for subsequent reactions like cross-coupling.

Electrophilic Substitution Reactions on the Benzo[b]thiophene System

The benzo[b]thiophene ring system can undergo electrophilic aromatic substitution, such as nitration and halogenation. researchgate.netcdnsciencepub.com The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) and thiophene (B33073) rings, as well as any existing substituents. The benzo[b]thiophene system itself typically undergoes electrophilic attack preferentially at the 3-position. cdnsciencepub.com However, the presence of substituents alters this regioselectivity. For example, nitration of 4-hydroxybenzo[b]thiophen, a related derivative, yields a mixture of 5-nitro and 7-nitro products, indicating that substitution occurs on the benzene ring. rsc.org Similarly, 7-methoxybenzo[b]thiophene (B1600899) undergoes bromination and nitration at the 4-position. researchgate.net For this compound, electrophilic attack would be influenced by the deactivating, ortho-para directing bromine atom and the directing effects of the fused heterocyclic system.

Other Transformation Pathways and Mechanistic Insights

Beyond the more common substitution and coupling reactions, this compound can be guided through several other transformation pathways, offering access to a diverse range of complex molecules. These methods often involve organometallic intermediates, C-H activation, or catalyzed cyclization reactions, revealing the versatile reactivity of the benzo[b]thiophene scaffold. Research into these pathways provides not only synthetic utility but also deeper mechanistic understanding of the compound's behavior.

One significant transformation is the formation of organometallic reagents, such as Grignard reagents. For instance, bromo-substituted benzo[b]thiophenes can react with magnesium to form the corresponding Grignard reagent. This intermediate is a powerful nucleophile for creating new carbon-carbon bonds. A documented example involves the reaction of 5-bromobenzo[b]thiophene (B107969) with magnesium turnings and methyl iodide in anhydrous diethyl ether to facilitate the formation of the Grignard reagent, which is then used in subsequent reactions. asm.org This classic transformation is a cornerstone of organic synthesis, allowing the bromine atom to serve as a handle for introducing a wide array of functional groups.

Furthermore, the benzo[b]thiophene core itself can undergo direct functionalization via C-H activation, a modern and efficient strategy that avoids pre-functionalization steps. acs.org While many traditional methods require high temperatures (100–150 °C) for C-H arylation, recent advancements have enabled these reactions under milder conditions. acs.org Mechanistic studies, sometimes employing brominated benzo[b]thiophene derivatives, have shed light on these processes. For example, a palladium-catalyzed C2-arylation of benzo[b]thiophene has been investigated, with evidence suggesting a silver-mediated C-H activation step as rate-limiting. acs.org In these catalytic cycles, an aryl-Pd complex is formed, which then couples with the benzo[b]thiophene. The presence of the bromo-substituent can influence the regioselectivity and reactivity of the C-H activation process on other parts of the molecule. acs.org

Catalytic annulation reactions represent another powerful pathway for elaborating the this compound structure into more complex, fused polycyclic systems. ccspublishing.org.cn These reactions are valuable in the synthesis of novel materials and pharmaceutical scaffolds. ccspublishing.org.cn For example, 3-bromobenzo[b]thiophene derivatives have been shown to react with amines under titanium catalysis to generate fused 6- or 7-membered nitrogen-containing heterocyclic rings in high yields. ccspublishing.org.cn Another strategy involves a multi-step, one-pot sequence where a bromobenzo[b]thiophene is first converted into an organozinc intermediate via reaction with zinc. This is followed by a Negishi cross-coupling with a bromoaniline derivative, and the resulting product undergoes a final copper-catalyzed oxidative cycloamination to yield the fused target molecule. ccspublishing.org.cn The bromine atom is crucial in these sequences, serving as the initial reactive site for metalation or coupling.

The following table summarizes these alternative transformation pathways, highlighting the versatility of brominated benzo[b]thiophenes in advanced organic synthesis.

Table 1: Selected Alternative Transformation Pathways of Bromobenzo[b]thiophenes

Transformation Type Substrate Example Reagents & Conditions Product Type Mechanistic Feature / Note Reference
Grignard Reagent Formation 5-Bromobenzo[b]thiophene 1. Mg turnings, MeI 2. Anhydrous diethyl ether Benzo[b]thienylmagnesium bromide Formation of a nucleophilic organometallic intermediate. asm.org
Direct C-H Arylation Benzo[b]thiophene / 3-Bromobenzo[b]thiophene Pd(OAc)₂, Ag₂O, NaOAc, Aryl iodide, HFIP, 30-50 °C C2-Arylated benzo[b]thiophene Ag(I)-mediated C-H activation is proposed as the rate-limiting step. acs.org
Titanium-Catalyzed Annulation 3-Bromobenzo[b]thiophene Amines, Titanium catalyst Fused N-heterocycles Forms 6- or 7-membered fused rings via intramolecular C-N bond formation. ccspublishing.org.cn

| Negishi Coupling / Cycloamination | 3-Bromobenzo[b]thiophene | 1. Zn 2. Bromoaniline, Pd catalyst 3. CuCl·2LiCl | Fused N-heterocycles | Multi-step sequence involving transmetalation and oxidative cyclization. | ccspublishing.org.cn |

Spectroscopic and Computational Characterization of 7 Bromobenzo B Thiophene and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity, purity, and structural features of 7-bromobenzo[b]thiophene. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework.

In the ¹H NMR spectrum of a related compound, 1-(3-benzo[b]thienyl)ethyl acetate (B1210297), the protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region. jcsp.org.pk For this compound, the bromine atom at the 7-position influences the chemical shifts of the adjacent aromatic protons due to its electronegativity and anisotropic effects. The protons on the thiophene (B33073) ring, H2 and H3, also exhibit characteristic signals. jcsp.org.pk Long-range coupling between protons, such as the J(3,7) coupling, can provide further structural confirmation. jcsp.org.pk

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms directly bonded to the bromine and sulfur atoms experience distinct chemical shifts. For instance, in 3-bromobenzo[b]thiophene, the carbon atoms of the fused ring system show characteristic signals that aid in its identification. spectrabase.com

Table 1: Representative NMR Data for Benzo[b]thiophene Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)
1-(3-benzo[b]thienyl)ethyl acetate¹HDeutero-chloroform7.8 (doublet of doublets of doublets, H7)
1-(3-benzo[b]thienyl)ethyl acetate¹HDeutero-chloroformDoublet with 0.73 Hz splitting (H2)
3-Bromobenzo[b]thiophene¹³CChloroform-dCharacteristic signals for fused ring carbons

This table presents representative data and specific values may vary based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The conjugated π-system of the benzo[b]thiophene core gives rise to characteristic absorption bands. Theoretical calculations for a related compound, 7-bromo-3-chlorobenzo[b]thiophene, predict absorption maxima at 248 nm (π→π* transition) and 315 nm (n→π* transition), which are attributed to the conjugated thiophene-benzene system. smolecule.com

The introduction of different substituents onto the benzo[b]thiophene framework can lead to shifts in these absorption bands. For instance, studies on various benzo[b]thiophene derivatives have shown that the position and intensity of the absorption maxima are sensitive to the electronic nature of the substituents. bohrium.com This technique is valuable for understanding how modifications to the molecular structure affect its electronic properties, which is particularly relevant for applications in organic electronics. chemimpex.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is approximately 213.09 g/mol . scbt.comsigmaaldrich.comfishersci.ca High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₈H₅BrS. rsc.orguni.lu

The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, in the mass spectrum of 3-bromobenzo[b]thiophene, characteristic fragments are observed that correspond to the loss of the bromine atom or other parts of the molecule. spectrabase.comnih.gov HRMS analysis of derivatives, such as 3-benzylidene-7-bromobenzo[b]thiophen-2(3H)-one, allows for the precise determination of the mass of the molecular ion, further confirming the structure. rsc.org

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterValueReference
MSMolecular Weight~213.09 g/mol scbt.comsigmaaldrich.comfishersci.ca
HRMSMolecular FormulaC₈H₅BrS uni.lu
HRMS (EI)Calculated m/z for C₈H₅OSBr [M] (related compound)227.9244 rsc.org
HRMS (EI)Found m/z for C₈H₅OSBr [M] (related compound)227.9247 rsc.org

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. ijopaar.com The FTIR spectrum of a molecule provides a unique fingerprint based on its vibrational modes. nih.gov

For benzo[b]thiophene and its derivatives, characteristic vibrational frequencies are observed. ijopaar.com In the FTIR spectrum of thiophene, C=C stretching peaks of the aromatic ring appear in the range of 1443-1523 cm⁻¹. researchgate.net The C-H out-of-plane bending vibrations are also characteristic. researchgate.net In situ Raman spectroscopy studies of benzothiophene (B83047) have identified C-H stretching vibrations around 3061-3106 cm⁻¹. acs.org The presence of the C-Br bond in this compound would also give rise to a characteristic stretching vibration at lower frequencies.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become essential tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can predict various molecular properties, including optimized geometry, electronic distribution, and spectroscopic parameters.

For derivatives of benzo[b]thiophene, DFT calculations have been employed to understand the effects of substituents on the electronic structure. smolecule.com For example, in 7-bromo-3-chlorobenzo[b]thiophene, DFT calculations revealed that the bromine and chlorine atoms cause significant electronic perturbations. smolecule.com These calculations can also predict theoretical UV-Vis absorption maxima, which can then be compared with experimental data. smolecule.com

Furthermore, DFT has been used to study the frontier molecular orbitals (HOMO and LUMO) of benzo[b]thiophene derivatives, providing insights into their reactivity and potential for use in electronic materials. bohrium.combohrium.com The energy gap between the HOMO and LUMO is a critical parameter for determining the electronic properties of these materials. bohrium.com Computational studies have also been used to investigate the vibrational frequencies of benzothiophene derivatives, which aids in the interpretation of experimental FTIR and Raman spectra. ijopaar.com

Investigation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies of these orbitals and predict the HOMO-LUMO gap. bohrium.comfrontiersin.org These calculations have shown that the electronic properties and the energy gap can be finely tuned by introducing different substituents to the benzo[b]thiophene core. kyoto-u.ac.jp For instance, the position and nature of substituents, such as the bromine atom in this compound, can significantly alter the energy levels of the HOMO and LUMO. kyoto-u.ac.jpfrontiersin.org This modulation of the orbital energies is a key strategy in designing novel organic materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). kyoto-u.ac.jpbohrium.com

Studies on various thiophene-based systems have demonstrated a clear relationship between molecular structure and the HOMO-LUMO gap. For example, extending the conjugation length of the π-system, often by adding more aromatic rings, tends to decrease the HOMO-LUMO gap. nih.gov Conversely, the introduction of electron-withdrawing or electron-donating groups can systematically raise or lower the orbital energies. kyoto-u.ac.jp While specific experimental values for this compound are not detailed in the provided context, the trends observed in related compounds allow for a general understanding. For example, DFT calculations on similar polycyclic aromatic hydrocarbons (PAHs) show gap values can range widely, from over 6 eV to less than 1 eV, depending on size and functional groups. frontiersin.org

Below is an interactive data table illustrating representative HOMO-LUMO gap values for various thiophene-based derivatives, as calculated by DFT methods in research studies.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Gap (eV)Reference
2-(2-ethylhexyl)benzo[b]benzo researchgate.netthieno[2,3-d]thiopheneDFT-5.31-2.253.06 bohrium.com
2-(benzo[b]thiophen-5-yl)benzo[b]thieno [2,3-d]thiopheneDFT-5.45-2.482.97 bohrium.com
Donor-Acceptor OligothiopheneDFT--1.4 nih.gov
Porphyrin with inverted thiophene ringDFT--2.14 nih.gov
Porphyrin with inverted selenophene (B38918) ringDFT--2.17 nih.gov

This table is representative and compiled from data on various benzo[b]thiophene and thiophene derivatives to illustrate typical computational findings.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving benzo[b]thiophene derivatives. Through quantum chemical calculations, researchers can map out plausible reaction pathways, identify transition states, and understand the energetic profiles of chemical transformations. researchgate.netccspublishing.org.cn This approach provides insights that are often difficult to obtain through experimental methods alone.

For instance, computational studies have been used to investigate the mechanisms of cycloaddition reactions involving benzo[b]thiophene derivatives. ccspublishing.org.cn By modeling the transition states, it was suggested that these reactions could proceed through asynchronous or stepwise processes. ccspublishing.org.cn Similarly, the synthesis of benzo[b]thiophenes from aryne precursors and alkynyl sulfides has been explored computationally to understand the cyclization process. researchgate.net

In the context of functionalization, computational modeling helps in understanding the regioselectivity of reactions. For example, DFT calculations can predict the most likely sites for electrophilic aromatic substitution on the benzo[b]thiophene ring system. This is particularly relevant for this compound, where reactions can occur at various positions. The model can help determine whether a reaction is likely to proceed at the C2 or C3 position of the thiophene ring, or on the benzene ring, by calculating the activation energies for each potential pathway. acs.org These theoretical investigations are crucial for designing synthetic routes that yield the desired product with high selectivity, minimizing the formation of unwanted side-products. researchgate.net

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity is a primary application of computational chemistry in the study of this compound and its analogs. By analyzing the electronic structure and properties of the molecule, it is possible to forecast its behavior in various chemical reactions. youtube.com

Computational modeling, specifically through methods like DFT, is employed to predict sites of electrophilic aromatic substitution by analyzing the electron density distribution across the molecule. For benzo[b]thiophenes, this allows for a rational approach to functionalization. The bromine atom at the 7-position, being an electron-withdrawing group, influences the reactivity of both the thiophene and benzene rings. Computational models can quantify this influence and predict the most favorable position for substitution reactions.

Furthermore, the reactivity of the bromine atom itself in cross-coupling reactions can be predicted. The general reactivity trend for halogens in such reactions is I > Br > Cl. semanticscholar.org This principle allows chemists to selectively perform reactions at a bromine site while leaving a chlorine atom on the same molecule untouched.

The reactivity-selectivity principle, often applied in radical halogenation reactions, provides a framework for predicting product distributions. youtube.com Although this principle is typically discussed for alkanes, its core concepts about the interplay between a reagent's reactivity and its ability to discriminate between different reaction sites are broadly applicable. For a highly reactive reagent, selectivity is often low, leading to a mixture of products. A less reactive reagent, however, will be more selective for the most energetically favorable reaction site. youtube.com This concept is valuable when considering the various C-H bonds available for functionalization on the this compound scaffold.

Isotopic Analysis for Tracing and Transformation Mechanisms

Compound-Specific Isotope Analysis (CSIA) for Brominated Organic Compounds

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) of individual organic compounds within a sample. tersusenv.comnih.gov This method has emerged as an invaluable tool for tracking the sources and environmental fate of organohalogen contaminants, including brominated compounds like this compound. nih.govresearchgate.net

The core principle of CSIA is that chemical and physical processes can lead to isotopic fractionation, where the ratio of heavy to light isotopes in a compound changes systematically. tersusenv.com For example, during biodegradation, molecules containing the lighter isotope (e.g., ¹²C) are often degraded slightly faster than those with the heavier isotope (e.g., ¹³C). tersusenv.com This results in the remaining, undegraded pool of the contaminant becoming progressively enriched in the heavier isotope. tersusenv.com

By measuring the bromine isotope ratio (δ⁸¹Br), CSIA can provide diagnostic information for monitoring the degradation of organobromine compounds in the environment and for source apportionment. researchgate.netnih.gov Methodologies for δ⁸¹Br analysis have been developed using gas chromatography coupled with multiple collector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) or quadrupole mass spectrometry (GC/qMS). nih.govbgu.ac.il These techniques allow for precise measurement of bromine isotope ratios in specific compounds, which can help differentiate between contaminant sources and determine the extent of natural attenuation at a contaminated site. tersusenv.combgu.ac.il

Kinetic Isotope Effects (KIEs) in Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org Measuring KIEs is a fundamental method for elucidating reaction mechanisms, as it provides direct insight into the bond-breaking and bond-forming steps that occur in the rate-determining step of a reaction. wikipedia.orglibretexts.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. For instance, in a reaction involving the cleavage of a C-H bond, substituting the hydrogen (¹H) with deuterium (B1214612) (²H) will typically result in a significantly slower reaction rate (a kH/kD > 1). libretexts.org The magnitude of the KIE can provide information about the geometry of the transition state. osti.gov

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but is close to the reaction center. wikipedia.org These effects are generally smaller than primary KIEs but can still offer valuable mechanistic details, such as changes in hybridization at the reaction center during the transition state. wikipedia.org

In the context of this compound, KIE studies could be used to investigate reactions such as bromination or C-H activation. For example, a study on the free-radical bromination of alkylaromatic compounds used KIEs to probe the nature of the hydrogen atom abstraction step. osti.gov By comparing the reaction rates of this compound with an isotopically labeled counterpart (e.g., deuterated at a specific position), chemists can determine whether a particular C-H or C-Br bond is broken in the slowest step of the reaction, thereby confirming or refuting a proposed mechanism. wikipedia.orgacs.org

Advanced Applications and Performance in Materials Science

Organic Semiconductor Applications

The unique electronic properties of the benzo[b]thiophene moiety make it an excellent candidate for organic semiconductors (OSCs). Derivatives of 7-bromobenzo[b]thiophene are utilized in the active layers of various electronic devices, where they play a crucial role in charge transport. The ability to functionalize the molecule via the bromo-substituent allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics, and the performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. Benzo[b]thiophene-based materials, particularly those derived from its isomers, are renowned for their high charge carrier mobility and environmental stability. researchgate.netthieme-connect.com The fusion of a benzene (B151609) ring with a thiophene (B33073) ring creates a rigid, planar π-conjugated system known as Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (B83047) (BTBT), which facilitates strong intermolecular π-π stacking in the solid state, leading to efficient charge transport pathways. researchgate.net Although this compound itself is a building block, its derivatives are integral to forming these high-performance semiconductors.

For instance, derivatives of the BTBT core, which can be synthesized using brominated benzothiophene precursors, have demonstrated exceptional performance in OFETs. These materials typically exhibit p-channel (hole-transporting) characteristics. The modification of the BTBT core allows for control over the material's solubility and crystal packing, which are crucial for device fabrication and performance. researchgate.net Solution-processable derivatives enable the use of cost-effective printing techniques for large-area electronics. Research has shown that OFETs fabricated from BTBT derivatives can achieve high hole mobilities (μh) and excellent on/off current ratios, which are key metrics for transistor performance. researchgate.netrsc.org

Semiconductor Derivative Fabrication Method Hole Mobility (μh) (cm²/Vs) On/Off Ratio Reference
BTII-C6 Vacuum Deposition (OTMS-modified substrate) 0.18 - rsc.org
BTII-C6 Vacuum Deposition (TTC-modified substrate) 0.095 - rsc.org
DNTT Vacuum Deposition up to 2.9 > 10^7 researchgate.net
DNSS Vacuum Deposition up to 1.9 > 10^7 researchgate.net
C10-DNTT Vacuum Deposition (80 °C) 8.5 > 10^7 mpg.de
C10-DNTT Solution Shearing (parallel to channel) 2.8 > 10^7 mpg.de

In the field of organic light-emitting diodes (OLEDs), materials derived from this compound serve as essential components, particularly as host materials in the emissive layer or as hole-transporting materials. snu.ac.krgoogle.com The high triplet energy and good charge-transporting capabilities of the benzothiophene core are advantageous for these applications, especially in blue phosphorescent OLEDs (PhOLEDs), which remain a significant challenge in the industry. snu.ac.kr

The bromine atom on the this compound ring allows for its use in synthetic routes to create larger, more complex molecules with tailored properties for OLEDs. For example, it can be used to synthesize host materials that can efficiently transfer energy to phosphorescent guest emitters. A study on host materials for blue PhOLEDs utilized 3-bromobenzothiophene, an isomer of this compound, to create materials with a dibenzothiophene (B1670422) moiety connected to a carbazole (B46965) unit. snu.ac.kr These materials demonstrated high thermal stability and suitable energy levels for hosting blue phosphorescent emitters, leading to devices with high quantum efficiencies. snu.ac.kr The principles of molecular design and the synthetic utility of the bromo-substituent are directly applicable to the 7-bromo isomer for creating next-generation OLED materials.

Host Material Dopant Max. External Quantum Efficiency (EQE) (%) Max. Power Efficiency (lm/W) Turn-on Voltage (V) Reference
DBT1 FCNIrpic 11.5 - - snu.ac.kr
DBT2 FCNIrpic 17.9 - - snu.ac.kr
DBT3 FCNIrpic 16.0 - - snu.ac.kr

This table showcases the performance of blue PhOLEDs using host materials derived from dibenzothiophene (DBT), a structure closely related to benzo[b]thiophene. These results highlight the potential of sulfur-containing heterocycles, synthesized from precursors like bromobenzothiophenes, in achieving high-efficiency organic light emission.

This compound is a valuable building block for synthesizing donor-acceptor (D-A) type conjugated polymers used in the active layer of organic photovoltaic (OPV) devices. aimspress.com The performance of OPVs is largely determined by the properties of the photoactive materials, including their light absorption range, energy levels, and charge carrier mobility. aimspress.commdpi.com The D-A strategy, where electron-donating and electron-accepting units are alternated along a polymer backbone, is a powerful approach to tune the bandgap and energy levels of the material to maximize solar spectrum absorption and facilitate efficient charge separation. aimspress.com

The this compound unit can be functionalized and then incorporated as part of the electron-donating segment of a D-A polymer. Through cross-coupling reactions, it can be linked with various electron-accepting monomers, such as benzothiadiazole (BT) or its derivatives, to create low bandgap polymers. aimspress.com While direct reports on polymers from this compound are limited in the provided context, the performance of analogous polymers containing benzodithiophene (a larger, related donor unit) and benzothiadiazole acceptors illustrates the potential of this material class. These polymers have achieved significant power conversion efficiencies (PCEs) in bulk heterojunction solar cells. aimspress.com

Polymer Donor Acceptor PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Reference
PTFBDT-BZS PC71BM 8.24 - - - aimspress.com
PBFTT ITIC >9.1 0.94 16.0 60.5 aimspress.com
PTB7-Th ITIC 6.8 0.81 14.2 59.1 aimspress.com
PB3 FTCC-Br >15 1.06 - - rsc.org

This table presents the performance of various high-efficiency donor-acceptor polymers used in OPVs. These polymers feature structural motifs similar to what could be synthesized using this compound as a starting block, demonstrating the high power conversion efficiencies achievable with this design strategy.

Building Blocks for Advanced Materials

Beyond its direct use in the active layers of electronic devices, this compound is a fundamental component for constructing more complex molecular and macromolecular architectures. Its reactivity and structural features are exploited in the synthesis of supramolecular assemblies and conjugated polymers.

Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a nucleophile, has become a powerful tool in crystal engineering and the design of supramolecular materials. Bromobenzothiophene derivatives are excellent candidates for forming such structures.

Studies on bromobenzothiophene diol derivatives have shown that the bromine atom can participate in strong halogen···π interactions with the phenyl ring of an adjacent molecule. These interactions, along with hydrogen bonding and π-stacking, dictate the packing of the molecules in the solid state, leading to the formation of extended supramolecular networks. The bond distance between the bromine atom and the aromatic ring plane in these structures can be significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. These non-covalent forces are fundamental to controlling the assembly and, consequently, the bulk properties of organic materials.

The bromine atom of this compound makes it an ideal monomer for polymerization reactions to form conjugated polymers and oligomers. These materials are the cornerstone of organic electronics, and their properties are highly dependent on the chemical structure of the repeating units. Transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization, are commonly used to synthesize these polymers. rsc.orgdtu.dknih.gov

In these syntheses, this compound can be coupled with other monomers, such as stannylated or boronylated thiophenes, fluorenes, or benzothiadiazoles, to create well-defined alternating or random copolymers. rsc.orgdtu.dk The resulting polymers possess an extended π-conjugation along their backbone, which is essential for their semiconducting properties. By carefully selecting the co-monomers, chemists can tune the electronic and optical properties of the final polymer, tailoring it for specific applications in OFETs, OLEDs, or OPVs. aimspress.comacs.org The synthesis of thiophene-flanked benzothiadiazole copolymers, for example, relies on building blocks that can be readily prepared from precursors like this compound. rsc.org

Photonic Applications

The unique electronic and optical properties of benzo[b]thiophene derivatives, including this compound, make them valuable materials for a range of photonic applications. nih.gov These compounds are integral to the development of organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com The incorporation of a bromine atom, as in this compound, provides a reactive site for further functionalization, allowing for the fine-tuning of the material's properties for specific photonic purposes. researchgate.netcymitquimica.com

Derivatives of benzo[b]thiophene are recognized for their utility in organic non-linear optical (NLO) materials. ambeed.com The extended π-conjugated system inherent in the benzo[b]thiophene core is crucial for achieving the large second-order molecular polarizabilities necessary for NLO effects. pageplace.de By introducing electron donor and acceptor groups to the molecular structure, the polarity and NLO response can be significantly enhanced. pageplace.de Furthermore, replacing benzene rings with thiophene-based structures like benzo[b]thiophene can lead to a substantial increase in these properties. pageplace.de

In the realm of fluorescent materials, benzo[b]thiophene derivatives have shown significant promise. Through synthetic modifications, such as palladium-catalyzed cross-coupling reactions involving this compound, novel fluorescent compounds can be created. researchgate.net The photophysical behavior of these materials is dictated by a delicate balance between the delocalization of electrons across the molecule and intramolecular charge transfer interactions, which control the excited-state relaxation pathways. researchgate.net For instance, sulfur oxidation in Current time information in Tiranë, AL.benzothieno[3,2-b] Current time information in Tiranë, AL.benzothiophene (BTBT) derivatives, a related class of compounds, has been shown to significantly enhance emission properties, leading to quantum yields exceeding 99%. mdpi.com This highlights the potential for developing highly efficient emissive materials based on the benzo[b]thiophene scaffold for use in advanced photonic devices.

Thin Film Fabrication and Characterization

The fabrication of high-quality thin films is a critical step in the development of organic electronic devices. For materials based on this compound and its derivatives, both solution-based and vacuum-based deposition techniques are employed to create uniform and well-ordered semiconductor layers.

Solution-Processable Organic Semiconductors

Solution processing offers a cost-effective and scalable method for fabricating large-area electronic devices. mdpi.comresearchgate.net Derivatives of benzo[b]thiophene have been extensively developed as solution-processable organic semiconductors (OSCs) for applications such as organic field-effect transistors (OFETs). mdpi.combohrium.comrsc.org

The synthesis of these materials often involves modifying the core benzo[b]thiophene structure to enhance solubility and promote favorable molecular packing in the solid state. bohrium.com A common synthetic route is the Stille coupling reaction, where a bromo-benzo[b]thiophene is reacted with an organotin compound. bohrium.com For example, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular OSCs. mdpi.com These materials are designed to have good thermal stability and suitable HOMO/LUMO energy levels for efficient charge injection and transport. mdpi.combohrium.com

The fabrication of thin films from these materials is often achieved through techniques like solution-shearing. mdpi.combohrium.comrsc.org This method allows for a degree of control over the molecular packing and crystallinity of the resulting film. rsc.org The performance of the resulting OFETs is highly dependent on the processing conditions, such as the choice of solvent, shearing speed, and annealing temperature. mdpi.combohrium.com For instance, OFETs based on a BTT derivative with a branched alkyl chain exhibited a hole mobility of up to 0.057 cm²/Vs. rsc.org

Table 1: Performance of Solution-Processed OFETs based on Benzo[b]thiophene Derivatives

Compound Type Deposition Method Hole Mobility (cm²/Vs) Current On/Off Ratio Reference
Benzo[b]thiophene Derivative Solution-Shearing 0.055 2.5 x 10⁷ bohrium.com
Benzo[b]thieno[2,3-d]thiophene Derivative Solution-Shearing 0.057 > 10⁷ rsc.org
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene Solution-Shearing 0.005 > 10⁶ mdpi.com

Vacuum Vapor Deposition Techniques

Vacuum vapor deposition is another key technique for fabricating high-purity and well-ordered thin films of organic semiconductors. mdpi.comresearchgate.netacs.org This method involves the thermal evaporation of the material in a high-vacuum chamber, followed by its condensation onto a substrate. acs.orgalcatechnology.com While generally more costly and less suited for large-area applications than solution processing, vacuum deposition can produce highly crystalline films with excellent device performance. mdpi.comresearchgate.net

Benzo[b]thiophene derivatives, particularly larger, fused-ring systems, have been successfully deposited using this technique to create high-performance OTFTs. acs.org For example, ultrathin films of a benzo[1,2-b:4,5-b']dithiophene derivative were grown by thermal evaporation in a vacuum on a gold substrate. acs.org The properties of the deposited thin film are influenced by several parameters, including the substrate temperature during deposition, the deposition rate, and the residual gas composition in the chamber. alcatechnology.com

OTFT devices fabricated with vapor-deposited thin films of bis Current time information in Tiranë, AL.benzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene (BBTNDT) derivatives have demonstrated excellent thermal, operational, and environmental stability. acs.orgacs.org The performance of these devices can be optimized by controlling the substrate temperature during the deposition process, which affects the molecular packing and morphology of the thin film. acs.org

Table 2: OTFT Characteristics of Vapor-Deposited BBTNDT Derivative Films

Substrate Temperature (°C) Hole Mobility (cm²/Vs) On/Off Ratio
60 1.2 10⁷
80 1.5 10⁷
100 1.8 10⁸
120 1.6 10⁸

Data derived from studies on BBTNDT derivatives. acs.org

Morphological Characterization of Thin Films (e.g., AFM, Ellipsometry)

The performance of organic semiconductor devices is intrinsically linked to the morphology and microstructure of the active thin film. bohrium.comrsc.org Therefore, detailed characterization of the film's surface and internal structure is essential. Atomic force microscopy (AFM) and X-ray diffraction (XRD) are two of the primary techniques used for this purpose. mdpi.combohrium.comrsc.org

AFM provides high-resolution topographical images of the thin film surface, revealing details about grain size, shape, and connectivity. bohrium.comrsc.org For instance, AFM analysis of solution-sheared films of benzo[b]thiophene derivatives has shown that materials with higher crystallinity exhibit terrace-like structures, which are correlated with better electrical performance. bohrium.com In studies of donor-acceptor materials based on thiophene and benzothiadiazole, AFM revealed that molecules with higher donor-to-acceptor ratios formed well-ordered structures, which was consistent with their improved OTFT performance. snu.edu.in

While not explicitly detailed for this compound in the provided context, ellipsometry is a powerful non-destructive optical technique that can be used to determine the thickness and optical constants of thin films. This information is crucial for understanding light absorption and management in photonic devices.

The combination of these characterization techniques provides a comprehensive understanding of the structure-property relationships in thin films of this compound derivatives, guiding the optimization of fabrication processes for advanced materials science applications.

Advanced Applications and Biological Interactions in Medicinal Chemistry

Synthesis of Biologically Active Scaffolds

The 7-bromobenzo[b]thiophene framework serves as a versatile starting material for the synthesis of a wide array of biologically active scaffolds. nih.govresearchgate.net Its bromine atom provides a reactive handle for various chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

One common strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. For instance, this compound can be coupled with boronic acids or their esters to form carbon-carbon bonds, leading to the synthesis of substituted benzo[b]thiophene derivatives. Another important reaction is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds, yielding aminobenzo[b]thiophene derivatives. These aminated products are key intermediates in the synthesis of various pharmacologically active compounds, including kinase inhibitors. rsc.orgrsc.org

Furthermore, the bromine atom can be displaced by nucleophiles, facilitating the introduction of various heteroatoms. For example, reaction with thiols can lead to the formation of thioether-linked benzo[b]thiophene derivatives. The Grignard reagent derived from 3-bromobenzo[b]thiophene is a useful substrate for electrophilic substitution reactions. chemicalbook.com These synthetic strategies have been instrumental in creating libraries of benzo[b]thiophene-based compounds for high-throughput screening and drug discovery programs.

Development of Pharmaceutical Agents

The benzo[b]thiophene scaffold, including its 7-bromo derivative, is a core component of several clinically used drugs and numerous investigational agents. nih.govchemicalbook.com The diverse pharmacological activities exhibited by benzo[b]thiophene derivatives underscore their importance in pharmaceutical development. nih.govontosight.ai

For example, raloxifene, a selective estrogen receptor modulator (SERM), features a benzo[b]thiophene core and is used for the prevention and treatment of osteoporosis in postmenopausal women. rsc.org Zileuton, another drug containing the benzo[b]thiophene moiety, is a 5-lipoxygenase inhibitor used in the management of asthma. rsc.org The antifungal agent sertaconazole (B158924) also incorporates a benzo[b]thiophene structure, highlighting the scaffold's versatility in targeting different pathogens. rsc.org

Investigation of Specific Biological Pathways and Targets

Derivatives of this compound are valuable tools for investigating specific biological pathways and identifying novel drug targets. smolecule.comsmolecule.com By systematically modifying the structure of these compounds and evaluating their biological activity, researchers can gain insights into the structure-activity relationships (SAR) that govern their interactions with enzymes, receptors, and other biomolecules. nih.gov

For example, certain benzo[b]thiophene derivatives have been studied as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is often implicated in diseases such as cancer. By designing and synthesizing benzo[b]thiophene-based compounds that selectively inhibit specific kinases, researchers can probe the function of these enzymes and validate them as therapeutic targets.

In one study, derivatives of methyl this compound-2-carboxylate were investigated as kinase inhibitors, with the aim of disrupting signal transduction pathways that regulate cell growth and proliferation. The bromine atom at the 7-position, along with other substituents, influences the compound's ability to bind to the active site of the kinase. Such studies not only advance our understanding of fundamental biological processes but also pave the way for the development of targeted therapies.

Exploration of Therapeutic Potential of Benzo[b]thiophene Derivatives

The therapeutic potential of benzo[b]thiophene derivatives, including those derived from this compound, extends across a wide range of disease areas. nih.gov Their diverse pharmacological activities make them attractive candidates for the development of new treatments for inflammatory disorders, infectious diseases, and cancer. nih.govnih.gov

Anti-inflammatory Agent Development

Benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs. nih.govchemicalbook.com Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. remedypublications.com

The anti-inflammatory effects of benzo[b]thiophene derivatives are often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. google.com COX enzymes are responsible for the production of prostaglandins, which are potent pro-inflammatory molecules. google.com By inhibiting COX, benzo[b]thiophene derivatives can reduce inflammation and alleviate associated symptoms. Some flavonoids and their derivatives have shown the ability to block both cyclooxygenase and lipooxygenase pathways. phytopharmajournal.com

Furthermore, some benzo[b]thiophene derivatives have been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. phytopharmajournal.comapub.kr These cytokines play a central role in orchestrating the inflammatory response, and their inhibition represents a key therapeutic strategy for many inflammatory diseases.

Antimicrobial Agent Research

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. nih.gov Benzo[b]thiophene derivatives have shown promising activity against a broad spectrum of microorganisms, including bacteria and fungi. nih.govontosight.ai

The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzo[b]thiophene ring. nih.gov For example, the introduction of halogen atoms, such as bromine, can enhance the lipophilicity and biological activity of these compounds, making them more effective against certain pathogens. smolecule.com

Research has shown that some benzo[b]thiophene derivatives are particularly effective against Gram-positive bacteria. tandfonline.com In some cases, these compounds have demonstrated potency comparable or even superior to existing antibiotics. nih.gov Additionally, certain benzo[b]thiophene derivatives have exhibited significant antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents. tandfonline.comresearchgate.net

Anticancer Compound Studies

Cancer remains a leading cause of mortality worldwide, and there is an ongoing need for new and more effective anticancer drugs. Benzo[b]thiophene derivatives have emerged as a promising class of compounds with significant anticancer potential. nih.gov

The anticancer activity of benzo[b]thiophene derivatives is often attributed to their ability to interfere with various cellular processes that are essential for cancer cell growth and survival. For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Other benzo[b]thiophene derivatives have been found to act as kinase inhibitors, targeting specific signaling pathways that are hyperactivated in cancer cells. nih.gov By blocking these pathways, these compounds can inhibit cancer cell proliferation and induce apoptosis. nih.gov Furthermore, some benzo[b]thiophene-based compounds have been designed to target other critical pathways in cancer, such as the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.govresearchgate.net

Neuroprotective Compound Design

The benzo[b]thiophene structure is a key pharmacophore in the design of novel neuroprotective agents. scispace.com Derivatives of this class have shown potential in modulating neurotransmitter receptors and other biological targets implicated in neurodegenerative diseases. For instance, certain benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov The ability of the benzo[b]thiophene core to serve as a scaffold for cholinesterase inhibitors highlights its importance in the development of compounds aimed at neuroprotection. nih.govmdpi.com While direct studies on this compound for neuroprotection are not extensively detailed, its role as a precursor for more complex molecules suggests its utility in this field. The functionalization at the 7-position can be used to optimize binding affinity and selectivity for neurological targets.

Kinase Inhibitor Development Utilizing Benzo[b]thiophene Core Structures

The benzo[b]thiophene core is a foundational element in the development of various kinase inhibitors, which are crucial in cancer therapy and other diseases. rsc.org Kinases are a large family of enzymes that regulate most aspects of cellular life, and their dysregulation is a common cause of disease. The planar structure of the benzo[b]thiophene ring system is advantageous for binding to the ATP-binding pocket of kinases. rsc.orgnih.gov

Researchers have successfully synthesized and developed benzo[b]thiophene derivatives as potent inhibitors for several kinase families:

PIM Kinases: Benzothienopyrimidinones, derived from aminobenzothiophenes, have been investigated as inhibitors of PIM kinases (PIM1, PIM2, and PIM3). rsc.orgrsc.org These kinases are implicated in tumorigenesis, and their inhibition is a promising strategy in cancer therapy. rsc.org A high-throughput screening identified a benzo[b]thiophene derivative that led to the development of potent inhibitors with nanomolar activity against PIM kinases and oral bioavailability in mouse models. rsc.org

Mitogen-Activated Protein Kinase-activated Protein Kinase 2 (MK2): The benzo nih.govresearchgate.netthieno[3,2-e] nih.govCurrent time information in Houston, TX, US.diazepin-5(2H)-one scaffold has been used to develop inhibitors of MK2, a kinase involved in inflammatory responses. rsc.orgresearchgate.net

LIMK Protein Family: 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can be synthesized from benzo[b]thiophene precursors, are used as a core motif for inhibitors of the LIMK protein family, which play a role in cell motility. rsc.org

Branched-chain α-Ketoacid Dehydrogenase Kinase (BDK): Benzothiophene (B83047) carboxylate derivatives have been identified as novel allosteric inhibitors of BDK. nih.gov These inhibitors can increase the oxidation of branched-chain amino acids, which has potential therapeutic applications in metabolic diseases. nih.gov

The development of these inhibitors often involves the use of substituted benzo[b]thiophenes, such as methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate, as key intermediates in multi-step syntheses. rsc.orgacs.org The bromine atom, as in this compound, serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions.

Kinase TargetBenzo[b]thiophene Scaffold ExampleSignificanceReference
PIM Kinases (PIM1, PIM2, PIM3)Benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-onePotent and selective inhibitors with oral bioavailability, targeting enzymes implicated in tumourigenesis. rsc.orgrsc.org
MK2Benzo nih.govresearchgate.netthieno[3,2-e] nih.govCurrent time information in Houston, TX, US.diazepin-5(2H)-oneDevelopment of inhibitors for a kinase involved in the inflammatory response. rsc.orgresearchgate.net
LIMK Protein Family3-Aminothieno[2,3-b]pyridine-2-carboxamideCore motif for inhibitors targeting kinases crucial for actin polymerization and cellular motility. rsc.org
BDKBenzothiophene carboxylate derivativesAllosteric inhibitors that augment BCAA oxidation, relevant for metabolic diseases. nih.gov

In Silico Studies of Drug-Like Properties

Computational, or in silico, methods are essential tools in modern drug discovery for predicting the pharmacokinetic properties of new chemical entities. These studies help to identify candidates with favorable drug-like characteristics early in the development process.

ADME properties determine the bioavailability and persistence of a drug in the body. In silico models are widely used to predict these properties for novel compounds. For a series of benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors, ADME parameters were calculated to assess their potential as orally available drugs. nih.gov

Key predictive rules and properties analyzed include:

Lipinski's Rule of Five: This rule predicts poor oral absorption or permeation if a compound violates more than one of its criteria (e.g., molecular weight > 500, logP > 5). Most of the studied benzothiophene derivatives showed few or no violations, indicating good potential for oral bioavailability. nih.govresearchgate.net

Bioavailability Score: Based on ADME calculations, many of the investigated benzo[b]thiophene compounds present a bioavailability score of 0.55. nih.gov

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, crossing the BBB is crucial. The lipophilicity of the thiophene (B33073) ring contributes to BBB penetration. nih.gov Predictions for benzo[b]thiophene-chalcones suggested a high probability of reaching the brain. mdpi.com

ADME ParameterPrediction for Benzo[b]thiophene DerivativesSignificanceReference
Lipinski's Rule of FiveMost tested compounds had zero or one violation.Predicts good oral bioavailability and drug-likeness. nih.govresearchgate.net
Ghose, Veber, Egan FiltersMost compounds agreed with these drug-likeness models.Further supports the potential of the scaffold for drug development. nih.gov
Bioavailability ScoreCalculated as 0.55 for all investigated compounds.Indicates a good probability of the compound being orally active. nih.gov
Blood-Brain Barrier (BBB)High probability of brain penetration predicted.Essential for compounds targeting neurological disorders. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is used to understand the binding mechanism between a drug candidate and its biological target at the molecular level.

In a study of benzo[b]thiophene-chalcones as cholinesterase inhibitors, molecular docking was used to elucidate the interactions between the compounds and the enzymes AChE and BChE. nih.gov The analysis revealed that the benzothiophene core and its substituents form key interactions within the active site of the enzymes. These interactions can include:

Hydrogen Bonds: Crucial for anchoring the ligand in the correct orientation.

Pi-Pi Stacking and Cation-Pi Interactions: These occur between the aromatic rings of the ligand and aromatic amino acid residues in the enzyme's active site, contributing significantly to binding affinity. nih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand interact with hydrophobic pockets in the enzyme, further stabilizing the complex. nih.gov

For example, docking studies showed that the most potent inhibitors fit well into the active site gorge of the cholinesterase enzymes, establishing multiple points of contact that explain their inhibitory activity. nih.gov Such analyses are vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. mdpi.com

Environmental Behavior and Degradation Pathways of Brominated Organic Compounds Research Context

Sources and Environmental Occurrence of Brominated Organic Compounds

The sources of brominated organic compounds are varied. Many are manufactured for industrial and commercial applications, such as flame retardants, pesticides, and pharmaceuticals. google.com For instance, brominated flame retardants (BFRs) are added to plastics, textiles, and electronics to reduce flammability. nih.gov The widespread use of these products can lead to the release of BFRs into the environment. nih.gov Some brominated compounds are also produced naturally by marine organisms like algae. rsc.org

For 7-Bromobenzo[b]thiophene , its primary documented use is as a laboratory chemical in organic synthesis. tcichemicals.com It serves as a starting material or intermediate for creating more complex molecules. researchgate.net There is a lack of specific data on its widespread environmental occurrence, with safety data sheets indicating it should not be released into the environment. fishersci.co.ukcleanchemlab.com Its presence in the environment would likely be localized to areas of its synthesis or use in research and manufacturing. Thiophenes, the parent chemical family of benzo[b]thiophene, are known to be present in fossil fuels, which can be a source of related compounds in the environment. scbt.com

Transformation Mechanisms and Environmental Fates

The environmental fate of brominated organic compounds is governed by various transformation processes that determine their persistence, mobility, and potential for bioaccumulation. For many novel brominated flame retardants, there is still limited information on their environmental behavior. nih.govnih.gov Safety data sheets for This compound consistently report that no data is available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil. fishersci.co.ukcleanchemlab.com One safety data sheet for the related isomer, 5-Bromobenzo[b]thiophene (B107969), suggests low water solubility may limit its mobility, while its volatility could enhance it. thermofisher.com

Photochemical degradation, or photolysis, is a key process that can break down organic compounds in the environment through the action of sunlight. nih.gov Studies on various brominated flame retardants have shown that they can undergo photolysis, leading to the removal of bromine atoms (debromination) and the formation of less brominated, and sometimes more toxic, products. nih.gov For example, hydroxylated polybrominated diphenyl ethers (OH-PBDEs) can be converted to brominated dioxins through photochemical processes. chemicalbook.com The rate and products of photochemical degradation are influenced by factors such as the chemical structure, pH, and the presence of other substances like dissolved organic matter. nih.gov

Specific photochemical degradation studies for This compound are not available in the reviewed scientific literature. However, research on the parent compound, benzo[b]thiophene, indicates it can undergo photochemical cycloaddition reactions. nih.gov This suggests that this compound may also be susceptible to transformation upon exposure to sunlight, though the specific pathways and products are unknown.

Biotransformation, the alteration of chemical substances by living organisms, is a critical pathway for the degradation of organic pollutants. For brominated compounds, this can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. Reductive debromination is a major biotransformation pathway for many brominated compounds, particularly under anaerobic conditions. nih.gov

There are no specific studies on the biotransformation or metabolism of This compound . However, research on the non-brominated parent compound, benzothiophene (B83047) , shows it can be degraded by microorganisms. Under anaerobic conditions, benzothiophene has been shown to undergo cometabolic conversion by sulfate-reducing bacteria. Aerobic transformation of benzothiophene can proceed via two main routes: the oxidation of the sulfur atom or the cleavage of the ring structure by dioxygenase enzymes. It is plausible that this compound could undergo similar enzymatic attacks, potentially leading to the cleavage of the carbon-bromine bond and subsequent degradation of the core structure, but dedicated research is required to confirm these pathways.

Q & A

Q. What are the standard synthetic routes for 7-Bromobenzo[b]thiophene, and how can regioselectivity be optimized?

  • Methodological Answer : The AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes is a validated method for synthesizing brominated benzo[b]thiophenes. For this compound, regioselectivity can be enhanced by optimizing reaction temperature (typically 80–100°C) and solvent polarity. Polar aprotic solvents like DMF improve bromine incorporation at the 7-position. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns. The aromatic proton at the 7-position shows deshielding (~δ 7.8–8.2 ppm) due to bromine’s electronegativity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (227.12 g/mol for C9_9H6_6BrS) with isotopic peaks characteristic of bromine (1:1 ratio for 79^{79}Br/81^{81}Br).
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond distances. C–S bond lengths in benzo[b]thiophene derivatives average 1.71 Å, consistent with MP2/6-311G** computational models .

Q. How can researchers address solubility challenges in crystallizing this compound derivatives?

  • Methodological Answer : Slow evaporation from a 1:3 dichloromethane/hexane mixture at 4°C promotes single-crystal growth. For recalcitrant derivatives, vapor diffusion with toluene or THF improves lattice formation. Thermal stability assays (TGA/DSC) pre-screen solvents to avoid decomposition during crystallization .

Advanced Research Questions

Q. How does density functional theory (DFT) predict the electronic properties of this compound in catalytic applications?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level reveal the sulfur atom in thiophene rings as an active site for oxygen reduction reactions (ORR). The bromine substituent lowers the LUMO energy (-1.8 eV), enhancing electron-accepting capacity. Charge distribution maps show bromine’s inductive effect stabilizes radical intermediates in cross-coupling reactions .

Q. What strategies resolve contradictory NMR data in substituted benzo[b]thiophene derivatives?

  • Methodological Answer :
  • Dynamic NMR : Resolves conformational exchange broadening in crowded spectra (e.g., methyl-substituted derivatives).
  • Isotopic Labeling : 13^{13}C-labeled analogs clarify ambiguous carbon environments.
  • Computational Validation : Compare experimental 1^1H chemical shifts with DFT-predicted values (MAE < 0.1 ppm) to assign signals .

Q. How does the bromine substituent influence Suzuki-Miyaura cross-coupling kinetics in this compound?

  • Methodological Answer : Bromine’s steric bulk slows transmetallation but enhances oxidative addition. Kinetic studies (monitored via GC-MS) show a 2.5x rate increase with Pd(PPh3_3)4_4 vs. Pd(OAc)2_2. Solvent effects: DME > toluene > THF for aryl boronic acid coupling partners. Post-reaction, column chromatography isolates biaryl products with >90% purity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for this compound analogs?

  • Methodological Answer :
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.
  • Thermal History : Annealing samples at 50°C for 24 hours eliminates metastable polymorphs.
  • Interlab Comparison : Cross-validate with differential scanning calorimetry (DSC) to identify true melting endotherms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.